Cas no 1017-22-7 (Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis-)
1017-22-7 structure
Product Name:Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis-
CAS-nummer:1017-22-7
MF:C15H14
MW:194.271664142609
CID:178363
PubChem ID:1224115
Update Time:2025-04-19
Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis-
- [(Z)-1-phenylprop-1-en-2-yl]benzene
- 1-phenylprop-1-en-2-ylbenzene
- AC1LONQ8
- AC1Q1J8J
- AG-H-12692
- A-Methylstilbene
- CHEBI:114975
- CHEMBL14933
- trans-
- .alpha.-Methyl-cis-stilbene
- alpha-Methyl-cis-stilbene
- 1017-22-7
- BDBM50111619
- 1,2-diphenyl-(Z)-1-propene
-
- Inchi: 1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12-
- InChI-sleutel: OVZXISBUYCEVEV-SEYXRHQNSA-N
- LACHT: C(/C)(=C\C1C=CC=CC=1)\C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 194.10962
- Monoisotopische massa: 194.10955
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 202
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 4.8
Experimentele eigenschappen
- Dichtheid: 1.009
- Kookpunt: 282.5°Cat760mmHg
- Vlampunt: 124.5°C
- Brekindex: 1.612
- PSA: 0
Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis- Gerelateerde literatuur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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